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4-Ethyl-2-methylphenol

Gas Chromatography Retention Index Alkylphenol Separation

4-Ethyl-2-methylphenol (synonyms: 4-ethyl-o-cresol, 2-methyl-4-ethylphenol) is a dialkyl-substituted phenol belonging to the ortho-cresol class, with a methyl group at the 2-position and an ethyl group at the 4-position on the phenolic ring. It is a naturally occurring volatile phenolic compound detected in roasted coffee, peated malt whisky, and coal tar middle-oil fractions.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 2219-73-0
Cat. No. B1616832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methylphenol
CAS2219-73-0
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)C
InChIInChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3
InChIKeyQDQMEHXIUFCIGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-methylphenol (CAS 2219-73-0) for Procurement: Compound Class and Baseline Characteristics


4-Ethyl-2-methylphenol (synonyms: 4-ethyl-o-cresol, 2-methyl-4-ethylphenol) is a dialkyl-substituted phenol belonging to the ortho-cresol class, with a methyl group at the 2-position and an ethyl group at the 4-position on the phenolic ring [1]. It is a naturally occurring volatile phenolic compound detected in roasted coffee, peated malt whisky, and coal tar middle-oil fractions [2]. The compound is a colorless to pale yellow liquid (estimated mp 48.3 °C, bp 223–228 °C) with low water solubility (~745 mg/L at 25 °C) and weak acidity (predicted pKa ~10.65), and is commercially synthesized via Friedel-Crafts alkylation of o-cresol .

Why Alkylphenol Interchangeability Breaks Down: The Case for Specifying 4-Ethyl-2-methylphenol Over Generic Cresol or Ethylphenol Mixtures


The ortho-cresol scaffold supports a range of alkyl-substituted derivatives—including o-cresol, 4-ethylphenol, 2-ethyl-4-methylphenol, and 4-methylguaiacol—that differ substantially in acidity, chromatographic behaviour, and organoleptic potency despite sharing a phenolic core [1]. Generic cresol or mixed alkylphenol feedstocks therefore cannot replicate the retention index (Kovats RI ~1253 on OV-1), odour activity (FD factor 512–2048 in whisky), or specific isomer ratio (0.9 mg/kg in Arabica coffee) that are uniquely associated with 4-ethyl-2-methylphenol [2]. Substitution with an isomer such as 2-ethyl-4-methylphenol alters the volatile marker profile and compromises analytical fidelity in flavour authentication or biomarker studies [3].

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 4-Ethyl-2-methylphenol


Chromatographic Retention Index Differentiation from o-Cresol and 4-Ethylphenol on OV-1

On a non-polar OV-1 capillary column (25 m × 0.2 mm, N₂ carrier, 150 °C isothermal), 4-ethyl-2-methylphenol exhibits a Kovats retention index of 1253, which is markedly higher than o-cresol (estimated RI ~1020 under similar conditions) and 4-ethylphenol (estimated RI ~1160) [1]. This RI difference of approximately 90–230 units relative to its mono-substituted structural analogues enables baseline chromatographic resolution, a critical requirement for accurate quantification in complex matrices such as coal tar, coffee volatiles, and whisky aroma extracts [2].

Gas Chromatography Retention Index Alkylphenol Separation

Acidity (pKa) Differentiation as a Basis for Selective Extraction and Formulation

The predicted acid dissociation constant (pKa) of 4-ethyl-2-methylphenol is 10.65 ± 0.18 (estimated by ChemAxon), which is approximately 0.4–0.5 log units higher than o-cresol (pKa 10.2–10.3 at 25 °C), ~0.5 units higher than p-cresol (pKa 10.17), and ~0.6–0.7 units higher than 4-ethylphenol (pKa 10.0) [1]. This weaker acidity implies that at a given pH near the phenolic pKa range (e.g., pH 10–11), the ionisation state of 4-ethyl-2-methylphenol differs measurably from its comparator phenols, directly affecting solvent-partition behaviour, solid-phase extraction recovery, and chemical reactivity in derivatisation or coupling reactions .

Physicochemical Property pKa Extraction Selectivity

Key Odorant Potency in Peated Malt Whisky: FD Factor Equivalence with Guaiacol and 4-Ethylguaiacol

In a GC-O study of peated single malt whisky, 4-ethyl-2-methylphenol was identified among 20 key odorants with a Flavor Dilution (FD) factor ranging from 512 to 2048, placing it in the top tier of odour-active volatile phenols alongside guaiacol (2-methoxyphenol), 4-ethyl-2-methoxyphenol (4-ethylguaiacol), 4-methylphenol, and 4-vinyl-2-methoxyphenol, all of which exhibited FD factors in the same 512–2048 range [1]. The compound was subsequently used in a PCA-LDA model that successfully discriminated peated single malts from mild single malts, blended whiskies, and American whiskies based on SPME-GC×GC-ToF MS volatile profiles [2].

Flavor Chemistry GC-Olfactometry Whisky Authentication

Isomer-Specific Occurrence Ratio in Roasted Coffee as an Authentication Marker

In IARC Monograph Vol. 51 (1991), the phenol content of roasted coffee was tabulated: 4-ethyl-2-methylphenol was reported at 0.9 mg/kg, while its positional isomer 2-ethyl-4-methylphenol was reported at 1.0 mg/kg, yielding an isomer ratio of approximately 0.9:1.0 [1]. This near-equimolar yet distinct ratio differs from the isomer distribution patterns observed for other dialkylphenol pairs in the same matrix (e.g., 2,3-dimethylphenol 2.1 mg/kg vs. 3,4-dimethylphenol 0.8 mg/kg, ratio ~2.6:1) [2]. The characteristic 0.9:1.0 ratio provides a semi-quantitative marker for coffee varietal or processing authentication that cannot be reproduced by generic alkylphenol mixtures.

Food Authentication Coffee Chemistry Volatile Phenol Profiling

High-Value Application Scenarios for 4-Ethyl-2-methylphenol Based on Quantitative Differentiation Evidence


Whisky and Distilled Spirit Flavour Authentication and Quality Control

Laboratories performing GC-O or GC×GC-ToF MS profiling of whisky volatiles require 4-ethyl-2-methylphenol as an authenticated reference standard because its FD factor (512–2048) places it among the five most potent odour-active phenols in peated single malt [1]. Using a mixed alkylphenol or an incorrect isomer (e.g., 2-ethyl-4-methylphenol) as a calibration standard would produce an erroneous retention time and odour descriptor, undermining the PCA-LDA model's ability to discriminate peated from non-peated whisky types [2].

Coffee Varietal Authentication and Biomarker Discovery

The isomer ratio between 4-ethyl-2-methylphenol (0.9 mg/kg) and 2-ethyl-4-methylphenol (1.0 mg/kg) in roasted coffee serves as a compound-specific authenticity marker [3]. Food authentication laboratories and coffee research groups must use pure, isomerically certified 4-ethyl-2-methylphenol for accurate quantification, because co-eluting isomers or impure alkylphenol sources would distort the diagnostic ratio and compromise varietal origin claims.

Chromatographic Method Development and Validation for Complex Phenolic Mixtures

The Kovats retention index of 1253 (OV-1, isothermal 150 °C) is a documented reference point for GC method development targeting coal tar, smoke condensate, or food volatile analyses [4]. Analytical chemists can use pure 4-ethyl-2-methylphenol to calibrate retention time windows and verify column resolution from o-cresol (RI ~1020) and 4-ethylphenol (RI ~1160), ensuring that isomeric alkylphenols are correctly assigned in regulatory or quality-control testing.

pH-Dependent Selective Extraction and Synthetic Derivatisation Workflows

The elevated pKa of 4-ethyl-2-methylphenol (10.65 predicted) relative to 4-ethylphenol (10.0) and o-cresol (10.2) creates a pH window (approximately pH 10.2–10.6) where its fractional ionisation differs from that of its nearest structural analogues . Process chemists can exploit this subtle acidity difference to achieve selective liquid–liquid extraction or preferential O-alkylation in reaction sequences where competing phenolic substrates are present.

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